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Compound of Interest

Compound Name: 2-Chloro-4-phenyinicotinonitrile

Cat. No.: B1586891

An In-depth Technical Guide to 2-Chloro-4-phenylnicotinonitrile (CAS 163563-64-2): A
Keystone Intermediate in Modern Drug Discovery

Introduction

2-Chloro-4-phenylnicotinonitrile is a highly functionalized heterocyclic compound that serves
as a pivotal intermediate in the fields of medicinal chemistry and materials science. Its
structure, which incorporates a pyridine ring, a reactive chlorine atom, a nitrile group, and a
phenyl substituent, offers multiple avenues for synthetic diversification. The nicotinonitrile core,
a derivative of nicotinic acid, is a "privileged scaffold" frequently found in molecules with a wide
range of biological activities, including anti-inflammatory, anti-cancer, and antihypertensive
properties.[1][2][3]

The strategic placement of the chlorine atom at the 2-position of the pyridine ring is of
paramount importance. This position is electronically activated, making the chlorine an
excellent leaving group for both nucleophilic aromatic substitution (SNAr) and, more
significantly, for modern palladium-catalyzed cross-coupling reactions.[4][5] This reactivity
allows for the systematic and efficient construction of diverse molecular libraries, a cornerstone
of modern drug discovery programs. This guide provides a comprehensive overview of the
synthesis, reactivity, and strategic applications of 2-Chloro-4-phenylnicotinonitrile for
researchers, scientists, and drug development professionals.

Physicochemical Properties & Safety Data
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Proper handling and storage are critical for maintaining the integrity of this reagent and

ensuring laboratory safety. The compound should be stored in a tightly sealed container in a

dry, refrigerated environment (2-8°C).[6][7]

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 163563-64-2 [6][8]
Molecular Formula C12H7CIN2 [6][8]
Molecular Weight 214.65 g/mol [8]
Melting Point 125-128°C [8]
Appearance White to off-white solid [8]

| SMILES | CIC1=C(C#N)C(C=CN=1)=C2C=CC=C2 |[6] |

Table 2: Hazard Identification and Safety Information
Category Information Reference
GHS Pictograms [7]
Signal Word Warning [7]

Hazard Statements

H315: Causes skin
irritation.H319: Causes serious
eye irritation.H335: May cause

respiratory irritation.

[7]

Risk Statements (EU)

R20/21/22: Harmful by
inhalation, in contact with skin
and if swallowed.R25: Toxic if
swallowed.R36/37/38: Irritating
to eyes, respiratory system
and skin.

[8]
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| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280:
Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF
IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing. |[7] |

Synthesis Pathway Analysis

While a direct, peer-reviewed synthesis for 2-Chloro-4-phenylnicotinonitrile is not extensively
documented, a robust and logical pathway can be constructed based on established
heterocyclic chemistry principles. The most plausible approach involves a two-step sequence:
the initial formation of a 2-pyridone precursor followed by a chlorination reaction.

Step 1: Synthesis of 2-Hydroxy-4-phenylnicotinonitrile
(Pyridone Precursor)

The pyridone core can be efficiently assembled via a multicomponent reaction, a powerful
strategy for building molecular complexity in a single step.[3] A variation of the Guareschi-
Thorpe condensation provides a direct route using benzaldehyde, ethyl cyanoacetate, and
malononitrile with a base catalyst like piperidine.

o Causality: This reaction proceeds through an initial Knoevenagel condensation between
benzaldehyde and ethyl cyanoacetate, followed by a Michael addition of the malononitrile
anion. Subsequent cyclization and tautomerization yield the stable 2-pyridone heterocycle.
The choice of these specific starting materials directly installs the required phenyl, nitrile, and
hydroxypyridine functionalities in the correct orientation.

Step 2: Chlorination of 2-Hydroxy-4-phenylnicotinonitrile

The conversion of the 2-pyridone (or its 2-hydroxy tautomer) to the 2-chloro derivative is a
standard transformation. Reagents such as neat phosphorus oxychloride (POCIs) or a mixture
of POCIs and phosphorus pentachloride (PCls) are highly effective for this purpose.[1][9]

o Causality: The 2-pyridone oxygen is nucleophilic and attacks the electrophilic phosphorus
center of POCIs, forming a phosphoryl intermediate. This transforms the hydroxyl group into
an excellent leaving group, which is then displaced by a chloride ion to furnish the final
product. This method is widely used for converting pyridones, pyrimidones, and other
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heterocyclic ketones into their corresponding chloro derivatives, which are far more versatile
for subsequent cross-coupling reactions.

Step 1: Pyridone Formation

Malononitrile

(Benzaldehyde (Ethyl Cyanoacetate)

Piperidine (Base)

Multicomponent
Condensation

Step 2: Chlorination

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2-Chloro-4-phenylnicotinonitrile.

Core Reactivity and Synthetic Utility

The synthetic power of 2-Chloro-4-phenylnicotinonitrile lies in the reactivity of the C2-chloro
substituent. This position is an electrophilic handle for constructing new carbon-nitrogen and
carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions.
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Palladium-Catalyzed C-N Bond Formation (Buchwald-
Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N
bonds.[10] For a substrate like 2-Chloro-4-phenylnicotinonitrile, it provides direct access to a
diverse range of 2-amino-4-phenylnicotinonitrile derivatives, which are themselves valuable

pharmacophores.

o Expertise & Causality: Aryl chlorides are inherently less reactive than the corresponding
bromides or iodides in the palladium catalytic cycle.[11] The rate-limiting step is often the
initial oxidative addition of the C-CI bond to the Pd(0) catalyst. To overcome this energy
barrier, the reaction requires a specific set of conditions:

o Catalyst System: A combination of a palladium source (e.g., Pdz(dba)s) and a highly
electron-rich, sterically hindered phosphine ligand is essential. Ligands like RuPhos,
BrettPhos, or DavePhos are designed to promote the difficult oxidative addition and
subsequent reductive elimination steps.[11]

o Base: A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is required
to deprotonate the amine, forming the palladium-amido complex necessary for the
catalytic cycle to proceed.[11]

o Temperature: Elevated temperatures (80-110 °C) are usually needed to provide the
thermal energy to overcome the activation barrier of the C-Cl bond cleavage.[11]
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Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Exemplary Protocol: Buchwald-Hartwig Amination
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» To an oven-dried reaction vessel, add 2-Chloro-4-phenylnicotinonitrile (1.0 equiv), the
desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), the chosen phosphine ligand
(e.g., RuPhos, 2 mol%), and the palladium source (e.g., Pdz(dba)s, 1 mol%).

o Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
e Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

e Heat the reaction mixture to 100 °C with vigorous stirring.

o Monitor the reaction progress by TLC or LC-MS.

e Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter
through a pad of celite to remove inorganic salts and catalyst residues.

o Concentrate the filtrate and purify the crude product by column chromatography.

Palladium-Catalyzed C-C Bond Formation (Suzuki-
Miyaura Coupling)

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for forming
C-C bonds, particularly biaryl structures.[12] Reacting 2-Chloro-4-phenylnicotinonitrile with
various aryl or heteroaryl boronic acids allows for the introduction of additional aromatic
systems, profoundly altering the steric and electronic properties of the molecule.

o Expertise & Causality: The mechanism involves three key steps: oxidative addition of the aryl
chloride to Pd(0), transmetalation of the organic group from the boron reagent to the
palladium center, and reductive elimination to form the new C-C bond and regenerate the
Pd(0) catalyst.[13]

o Base Requirement: A base (e.g., K2COs, Cs2C0Os3, K3POa) is crucial for activating the
boronic acid. It forms a more nucleophilic "ate" complex (e.g., [RB(OH)z]~), which
facilitates the transfer of the organic group from boron to palladium during the
transmetalation step.[14][15]

o Ligand Choice: While challenging C-Cl bond activation may require specialized ligands,
many Suzuki couplings can be achieved with standard phosphine ligands like PPhs, often
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in the form of a pre-catalyst like Pd(PPhs)a.[16]

o Solvent: The reaction is often performed in a mixture of an organic solvent (e.g., dioxane,
toluene, DME) and water to ensure solubility of both the organic substrate and the

inorganic base.
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

In a reaction vessel, combine 2-Chloro-4-phenylnicotinonitrile (1.0 equiv), the arylboronic
acid (1.5 equiv), a base such as K2COs (2.0 equiv), and the palladium catalyst (e.g.,
Pd(PPhs)4, 5 mol%).

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

Heat the mixture to 90 °C with vigorous stirring until the starting material is consumed
(monitor by TLC or LC-MS).

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl
acetate).

Wash the combined organic layers with brine, dry over anhydrous NazSOa, filter, and
concentrate under reduced pressure.

Purify the residue by flash column chromatography or recrystallization.

Applications in Drug Discovery

The true value of 2-Chloro-4-phenylnicotinonitrile is realized in its application as a scaffold

for building potential therapeutic agents. The nicotinonitrile framework is a well-established

pharmacophore, and the ability to easily diversify the 2-position opens the door to probing

structure-activity relationships (SAR).

e Anti-Cancer Agents: Many substituted nicotinonitriles and related pyridines have

demonstrated potent cytotoxic effects against various cancer cell lines, including breast, liver,
and colon cancer.[1][2][17] The derivatives synthesized from this intermediate can be
screened for activity against key cancer targets, such as protein kinases.[17]

o Anti-Inflammatory and Analgesic Properties: The pyridine ring is a core component of many

anti-inflammatory drugs. Derivatives containing the nicotinonitrile moiety have also been
investigated for anti-inflammatory and analgesic properties.[1]
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e CNS and Other Indications: The versatility of the pyridine scaffold means that derivatives are
constantly being explored for a wide array of therapeutic areas, from neurodegenerative
diseases to cardiovascular conditions.[3] The ability to rapidly generate analogs from 2-
Chloro-4-phenylnicotinonitrile makes it an ideal starting point for hit-to-lead campaigns in
these areas. Chlorine-containing molecules are prevalent in FDA-approved drugs,
highlighting the importance of chlorinated intermediates in pharmaceutical development.[18]
[19]

Conclusion

2-Chloro-4-phenylnicotinonitrile is more than just a chemical compound; it is a strategic tool
for innovation in drug discovery. Its value is derived from the convergence of a biologically
relevant nicotinonitrile core and a synthetically versatile chlorine handle. By mastering its
reactivity, particularly in Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions,
medicinal chemists can efficiently navigate chemical space, building libraries of novel
compounds for biological screening. The principles and protocols outlined in this guide
demonstrate the causality behind its synthetic utility, providing researchers with the
foundational knowledge to leverage this powerful building block in the quest for the next
generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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